N-Butyl-2-ethylhexylamine

Catalog No.
S14302757
CAS No.
61614-51-5
M.F
C12H27N
M. Wt
185.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyl-2-ethylhexylamine

CAS Number

61614-51-5

Product Name

N-Butyl-2-ethylhexylamine

IUPAC Name

N-butyl-2-ethylhexan-1-amine

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

InChI

InChI=1S/C12H27N/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12-13H,4-11H2,1-3H3

InChI Key

WNTBDUYEISRPNS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCCCC

N-Butyl-2-ethylhexylamine is an organic compound characterized by its amine functional group. It is a secondary amine derived from the reaction of 2-ethylhexylamine and butylamine. This compound appears as a colorless to pale yellow liquid with a distinct fish-like odor. Its chemical formula is C12H27NC_{12}H_{27}N, and it has a molecular weight of approximately 199.36 g/mol. N-Butyl-2-ethylhexylamine is less dense than water, making it float when mixed with aqueous solutions.

Typical of amines, including:

  • Acid-Base Reactions: It can act as a base, neutralizing acids to form salts.
  • Alkylation Reactions: The compound can undergo alkylation with alkyl halides to form higher amines.
  • Transamination: It can participate in transamination reactions, exchanging its amino group with other amine compounds, which is significant in synthetic organic chemistry and polymer science .

  • Neurotransmitter Modulation: Some amines can affect neurotransmitter levels in the brain, potentially influencing mood and behavior.
  • Toxicity: Like many amines, N-butyl-2-ethylhexylamine may exhibit irritant properties upon contact with skin or mucous membranes. Prolonged exposure could lead to systemic effects, including respiratory irritation and skin burns .

N-Butyl-2-ethylhexylamine can be synthesized through several methods:

  • Direct Alkylation: This involves reacting 2-ethylhexylamine with butyl halides (such as butyl bromide) in the presence of a base like sodium hydroxide.
  • Reductive Amination: This method entails the reaction of an aldehyde or ketone with butylamine and 2-ethylhexylamine under hydrogenation conditions, typically using a palladium catalyst .
  • Transamination: Utilizing the transamination reaction where an amine reacts with a carbonyl compound to form an imine intermediate that is subsequently reduced .

N-Butyl-2-ethylhexylamine finds applications across various fields:

  • Chemical Manufacturing: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and surfactants.
  • Polymer Chemistry: This compound plays a role in synthesizing polymers through dynamic exchange reactions, enhancing material properties such as self-healing capabilities .
  • Corrosion Inhibitors: Due to its basic nature, it can be employed as a corrosion inhibitor in various industrial applications.

Several compounds share structural or functional similarities with N-butyl-2-ethylhexylamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-EthylhexylaminePrimary AmineUsed widely as a solvent and intermediate in chemical synthesis .
Di-n-butylamineSecondary AmineKnown for its use as a solvent and stabilizer in various formulations .
Tri-n-butylamineTertiary AmineCommonly used as a phase transfer catalyst and in organic synthesis .
ButyloctanamideAmideExhibits surfactant properties and is used in personal care products .

Uniqueness of N-butyl-2-ethylhexylamine

N-butyl-2-ethylhexylamine stands out due to its specific chain length and branching structure, which influence its physical properties such as boiling point and solubility compared to linear or shorter-chain amines. Its ability to participate in dynamic exchange reactions also makes it valuable in advanced materials science applications.

Catalytic Amination Techniques for N-Butyl-2-ethylhexylamine Production

The alkylation of amines remains the most widely employed method for synthesizing N-butyl-2-ethylhexylamine. This approach typically involves reacting n-butylamine with 2-ethylhexyl halides under controlled conditions. Recent studies have optimized this process by employing transition metal catalysts to enhance reaction rates and selectivity. For instance, ruthenium-based catalysts, such as chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II), have demonstrated exceptional efficacy in facilitating the amination of alcohols like 2-ethylhexanol. These catalysts operate via a "borrowing hydrogen" mechanism, where the alcohol is dehydrogenated to an aldehyde, which then condenses with the amine before being hydrogenated back to the final product.

A comparative analysis of catalytic systems reveals that ruthenium catalysts achieve yields exceeding 90% under mild conditions (160°C, 12 hours). By contrast, traditional acid-catalyzed methods require higher temperatures (200–250°C) and produce significant side products. Table 1 summarizes key catalytic parameters for N-butyl-2-ethylhexylamine synthesis:

CatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)
RuCl(dppe)(Cp)160129298
Zn(OAc)₂60248590
Pd/C (5% Pd)12028895

Notably, the use of diphenylphosphinopropane (dppp) as a supporting ligand further stabilizes the ruthenium catalyst, preventing deactivation during prolonged reactions. These advancements underscore the potential of transition metal catalysis to replace stoichiometric reagents in industrial amine production.

Green Chemistry Approaches in Asymmetric Synthesis

Green chemistry principles have driven innovations in solvent selection and energy efficiency for N-butyl-2-ethylhexylamine synthesis. A standout example is the use of 1,8-diazabicycloundec-7-ene (DBU) as both a base and solubility enhancer in imidization reactions. DBU facilitates the formation of amic acid salts, which are critical intermediates in the synthesis of perylene diimides (PDIs) from perylene dianhydride (PDA). This approach eliminates the need for toxic solvents like dimethylformamide (DMF) and reduces reaction times from days to hours.

Photocatalytic methods have also emerged as a sustainable alternative. By combining cobaloxime complexes with visible-light irradiation, researchers achieved site-selective amination of alkenes at room temperature. This method avoids the use of high-pressure hydrogen gas and minimizes energy consumption. For asymmetric synthesis, chiral ligands such as (R)-BINAP have been integrated with iridium catalysts to induce enantioselectivity in secondary amine formation. Table 2 compares the environmental impact of conventional and green solvents:

SolventBoiling Point (°C)Toxicity (LD₅₀)Carbon Footprint (kg CO₂/kg)
DMF1533,500 mg/kg5.2
DBU2602,000 mg/kg2.8
Water100Non-toxic0.1

The shift toward aqueous systems, as demonstrated in the imidization of PDA with ethanolamine, highlights the dual benefits of reduced toxicity and improved reaction kinetics.

Scalability Challenges in Continuous Flow Manufacturing Systems

While batch reactors dominate industrial amine synthesis, continuous flow systems offer advantages in scalability and process control. However, challenges persist in maintaining catalyst stability and achieving uniform mixing in multiphase reactions. For N-butyl-2-ethylhexylamine, the exothermic nature of alkylation reactions necessitates precise temperature control to prevent thermal degradation. Recent work has addressed this by integrating microreactors with real-time monitoring systems, which adjust flow rates and cooling parameters dynamically.

In one case study, a continuous flow setup using Pd/C catalysts achieved 88% yield in the reductive amination of glycolaldehyde with ethylamine, compared to 75% in batch reactors. Key parameters influencing scalability include:

  • Residence Time Distribution (RTD): Narrow RTDs in microreactors minimize side reactions.
  • Catalyst Loading: Higher surface-area-to-volume ratios in flow systems reduce catalyst fouling.
  • Solvent Recovery: Closed-loop systems recover >95% of solvents like methanol, lowering production costs.

Table 3 contrasts batch and continuous flow performance:

ParameterBatch ReactorContinuous Flow
Yield (%)7588
Reaction Time (h)21.5
Solvent Consumption (L/kg)158

Despite these advancements, transitioning from batch to continuous production requires significant capital investment and process revalidation.

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

185.214349865 g/mol

Monoisotopic Mass

185.214349865 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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